molecular formula C11H13NO3 B13565935 4-(Acetylamino)-2,5-dimethylbenzoic acid CAS No. 21339-72-0

4-(Acetylamino)-2,5-dimethylbenzoic acid

Cat. No.: B13565935
CAS No.: 21339-72-0
M. Wt: 207.23 g/mol
InChI Key: FYNHDMGNYFXNBO-UHFFFAOYSA-N
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Description

4-(Acetylamino)-2,5-dimethylbenzoic acid is an organic compound belonging to the class of acylaminobenzoic acids It is characterized by the presence of an acetylamino group attached to a benzoic acid core, with two methyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)-2,5-dimethylbenzoic acid typically involves the acetylation of 2,5-dimethylaniline followed by carboxylation. One common method is to react 2,5-dimethylaniline with acetic anhydride to form 4-(acetylamino)-2,5-dimethylaniline. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)-2,5-dimethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetylamino group to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 4-amino-2,5-dimethylbenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Acetylamino)-2,5-dimethylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Acetylamino)-2,5-dimethylbenzoic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Acetylamino)benzoic acid
  • 4-(Methylamino)benzoic acid
  • 4-(Dimethylamino)benzoic acid

Uniqueness

4-(Acetylamino)-2,5-dimethylbenzoic acid is unique due to the presence of both acetylamino and dimethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that may not be observed in similar compounds.

Properties

CAS No.

21339-72-0

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-acetamido-2,5-dimethylbenzoic acid

InChI

InChI=1S/C11H13NO3/c1-6-5-10(12-8(3)13)7(2)4-9(6)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15)

InChI Key

FYNHDMGNYFXNBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)C)C(=O)O

Origin of Product

United States

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